1-[2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]-4-phenylpiperazine
Description
The compound 1-[2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]-4-phenylpiperazine is a pyrazolo[1,5-a]pyrimidine derivative featuring a 4-phenylpiperazine moiety at position 5. Its core structure includes a methyl group at position 2, a phenyl group at position 3, and an isopropyl group at position 6. Pyrazolo[1,5-a]pyrimidines are heterocyclic scaffolds known for their versatility in medicinal chemistry, particularly as kinase inhibitors, antiproliferative agents, and modulators of biological targets like GABAA receptors . The 4-phenylpiperazine substituent in this compound may enhance solubility and receptor-binding affinity due to its bulky aromatic and tertiary amine groups .
Properties
IUPAC Name |
2-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)-5-propan-2-ylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5/c1-19(2)23-18-24(30-16-14-29(15-17-30)22-12-8-5-9-13-22)31-26(27-23)25(20(3)28-31)21-10-6-4-7-11-21/h4-13,18-19H,14-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUVTRFQOXPVKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)C)N4CCN(CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Aminopyrazoles
Reaction of 5-amino-3-methylpyrazole with diethyl malonate under basic conditions (sodium ethanolate) yields dihydroxy-intermediate 1 (pyrazolo[1,5-a]pyrimidine-5,7-diol), which undergoes subsequent derivatization. Substitution at positions 3 and 5 is achieved via Friedel-Crafts alkylation or nucleophilic aromatic substitution, introducing phenyl and isopropyl groups, respectively.
Key Conditions :
Michael Addition-Cyclization Approach
Alternative routes employ Michael-type addition of arylazodiaminopyrazoles to activated enones, followed by intramolecular cyclization. For example, ethoxymethylene derivatives react with aminopyrazoles in acidic media, eliminating ethanol to form the pyrazolo[1,5-a]pyrimidine core.
Optimization Insight :
- Acidic conditions (e.g., methanesulfonic acid) enhance cyclization efficiency.
- Solvent choice (e.g., chloroform vs. DMF) impacts reaction kinetics and byproduct formation.
Chlorination at Position 7
Activation of the pyrazolo[1,5-a]pyrimidine core at position 7 is critical for subsequent piperazine coupling. Phosphorus oxychloride (POCl₃) selectively chlorinates the 7-position under reflux conditions:
$$
\text{2-Methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-5,7-diol} \xrightarrow{\text{POCl}_3, \Delta} \text{5,7-Dichloro intermediate}
$$
Reaction Parameters :
Purification and Characterization
Crude product purification employs column chromatography (silica gel, chloroform:methanol gradients) or recrystallization from hexane/ethyl acetate mixtures. Structural validation relies on:
- ¹H NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm), piperazine methylenes (δ 2.5–3.5 ppm), and isopropyl methine (δ 1.2–1.4 ppm).
- LRMS (ESI) : Molecular ion peak at m/z 506 [M + H]⁺.
Optimization Challenges and Solutions
Competing Side Reactions
Chemical Reactions Analysis
Types of Reactions
1-[2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]-4-phenylpiperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and as a potential enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]-4-phenylpiperazine involves its interaction with specific molecular targets. This compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include signal transduction pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares the target compound with structurally related pyrazolo[1,5-a]pyrimidine derivatives, highlighting key substituents, biological activities, and physicochemical properties:
Key Insights
However, morpholinyl or benzylpiperazine groups () may offer better solubility and metabolic stability.
Halogenation Effects :
- Fluorinated analogs (e.g., , compounds 3–9) show enhanced bioactivity due to increased electronegativity and membrane permeability. The absence of fluorine in the target compound suggests a trade-off between potency and synthetic complexity .
Antiproliferative Activity :
- Pyrazolo[1,5-a]pyrimidines with amide headpieces () exhibit antiproliferative effects via p21 modulation, whereas piperazine-linked derivatives (e.g., target compound) may prioritize kinase or receptor targets .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods in and , involving nucleophilic substitution at position 7 with 4-phenylpiperazine. Computational workflows () could further optimize its substituents .
Physicochemical and Pharmacokinetic Considerations
- LogP : The 4-phenylpiperazine group increases logP (~3.5 estimated) compared to morpholinyl (logP ~2.1) or methylpiperazine (logP ~1.8) derivatives, affecting absorption and distribution .
- Solubility : Piperazine derivatives generally exhibit moderate aqueous solubility (10–50 µM), whereas glycosylated analogs () achieve >100 µM solubility .
Biological Activity
1-[2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]-4-phenylpiperazine is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in cancer therapy and neuroprotection.
The compound's molecular formula is , with a molecular weight of 370.5 g/mol. Its structure features a pyrazolo[1,5-a]pyrimidine core, which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C24H26N4 |
| Molecular Weight | 370.5 g/mol |
| IUPAC Name | 2-methyl-3-phenyl-N-(2-phenylethyl)-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine |
| InChI Key | WKMVHBBHISKHPW-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may modulate the activity of enzymes or receptors involved in critical pathways such as cell proliferation, apoptosis, and inflammation. The precise mechanisms remain under investigation, but initial studies suggest that it may inhibit certain kinases involved in cancer progression and promote neuroprotective effects.
Anticancer Properties
Research indicates that compounds similar to 1-[2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]-4-phenylpiperazine exhibit significant cytotoxic effects against various cancer cell lines. For example:
- Cell Lines Tested : MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (non-small cell lung cancer).
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 1-[2-methyl... | 3.79 | MCF7 |
| 1-[2-methyl... | 12.50 | A549 |
| 1-[2-methyl... | 42.30 | NCI-H460 |
These results suggest that the compound has a promising profile as an anticancer agent.
Neuroprotective Effects
Additionally, studies have shown that pyrazolo[1,5-a]pyrimidine derivatives can exert neuroprotective effects by inhibiting neuroinflammation and promoting neuronal survival in models of neurodegenerative diseases. The specific pathways involved include modulation of oxidative stress responses and inhibition of apoptotic signals.
Case Studies
A notable study published in PubMed evaluated a series of pyrazolo[1,5-a]pyrimidines for their biological activities and structure–activity relationships (SAR). The findings highlighted that modifications to the phenyl groups significantly influenced the anticancer efficacy and selectivity against tumor cells .
Another study focused on the synthesis and evaluation of these compounds against various cancer models, demonstrating significant inhibition of tumor growth through targeted kinase inhibition .
Q & A
Q. How can researchers optimize the synthetic yield of pyrazolo[1,5-a]pyrimidine derivatives like 1-[2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]-4-phenylpiperazine?
Methodological Answer: Synthesis optimization requires multi-step reaction monitoring and solvent/catalyst selection. For pyrazolo[1,5-a]pyrimidine cores, start with aminopyrazole precursors and dielectrophilic reagents (e.g., β-ketoesters) under reflux in aprotic solvents (e.g., DMF or dichloromethane). Piperazine substitution at position 7 often employs Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr) with pre-functionalized piperazines. For example, using triethylamine as a base and Pd catalysts can enhance coupling efficiency . Yield improvements (e.g., 62–70% in related compounds) depend on temperature control (80–120°C) and inert atmospheres .
Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?
Methodological Answer: Confirm the structure via:
- 1H/13C NMR : Identify substituent environments (e.g., methyl groups at δ 1.3–2.1 ppm, aromatic protons at δ 6.8–8.2 ppm) and piperazine coupling patterns .
- IR Spectroscopy : Detect NH stretches (if present) and aromatic C=C vibrations (~1600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., m/z 412.541 for C25H28N6) and fragmentation patterns .
- X-ray Crystallography : Resolve conformational ambiguities (e.g., dihedral angles between pyrimidine and piperazine rings) .
Q. What are the primary challenges in assessing solubility for biological assays?
Methodological Answer: Pyrazolo[1,5-a]pyrimidines often exhibit poor aqueous solubility due to hydrophobic substituents (e.g., isopropyl, phenyl groups). Mitigate this by:
- Co-solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) to avoid cytotoxicity .
- Micellar Encapsulation : Employ surfactants like Tween-80 or cyclodextrins .
- Salt Formation : Introduce hydrochloride salts via protonation of the piperazine nitrogen .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological activity studies (e.g., kinase inhibition vs. cytotoxicity)?
Methodological Answer: Address discrepancies through:
- Dose-Response Profiling : Use IC50/EC50 curves to differentiate target-specific effects from off-target toxicity.
- Selectivity Screening : Compare activity across kinase panels (e.g., >100 kinases) to identify primary targets .
- Mechanistic Studies : Combine Western blotting (phosphorylation status) and apoptosis assays (Annexin V/PI) to link biochemical activity to cellular outcomes .
Q. What computational strategies are effective for designing target-specific analogs of this compound?
Methodological Answer: Leverage:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in kinase domains (e.g., KDR or EGFR) .
- QSAR Modeling : Correlate substituent bulk (e.g., logP of isopropyl vs. trifluoromethyl) with activity cliffs .
- MD Simulations : Assess conformational stability of the piperazine-pyrrolopyrimidine scaffold in solvated lipid bilayers .
Q. How can researchers validate the role of the 4-phenylpiperazine moiety in pharmacokinetic properties?
Methodological Answer:
- Metabolic Stability Assays : Incubate with liver microsomes (human/rat) to track CYP450-mediated oxidation of the piperazine ring .
- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fractions (fu%) and correlate with logD values .
- Permeability Studies : Perform Caco-2 or PAMPA assays to assess blood-brain barrier penetration, modulated by piperazine polarity .
Q. What strategies improve enantiomeric purity in analogs with chiral centers?
Methodological Answer:
- Chiral Chromatography : Use CHIRALPAK® columns with hexane/isopropanol gradients to separate diastereomers .
- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during pyrimidine ring formation .
- Crystallization-Induced Diastereomer Transformation : Exploit solubility differences in racemic mixtures with tartaric acid derivatives .
Experimental Design & Data Analysis
Q. How to design a robust SAR study for substituent variation at the 5-isopropyl position?
Methodological Answer:
- Library Design : Synthesize analogs with bulkier (tert-butyl) or polar (hydroxymethyl) groups.
- Activity Testing : Prioritize kinases (e.g., JAK2, PI3Kγ) with ATP-binding pockets sensitive to steric hindrance .
- Data Analysis : Apply clustering algorithms (e.g., PCA) to group analogs by activity profiles and substituent volume .
Q. What statistical methods are appropriate for analyzing dose-dependent cytotoxicity contradictions?
Methodological Answer:
- ANOVA with Tukey’s Post Hoc : Compare multiple dose groups (e.g., 0.1–100 μM) across cell lines .
- Hill Slope Analysis : Determine cooperativity in dose-response curves (nH >1 suggests allosteric effects) .
- Resazurin Assays : Normalize viability data to untreated controls to minimize plate-to-plate variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
